molecular formula C10H8BrNO B8761483 1(2H)-Isoquinolinone, 4-bromo-8-methyl-

1(2H)-Isoquinolinone, 4-bromo-8-methyl-

Cat. No. B8761483
M. Wt: 238.08 g/mol
InChI Key: LCUGUVPGYDRFTK-UHFFFAOYSA-N
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Patent
US08202984B2

Procedure details

To a solution of 8-methyl-2H-isoquinolin-1-one (1.15 g) in dichloromethane (20 ml) was added dropwise a solution of bromine (1.26 g) in dichloromethane (4 ml) at room temperature. The mixture was stirred at the same temperature for one hour, and the solvent was evaporated under reduced pressure. The residue was crystallized from ether to give 4-bromo-8-methyl-2H-isoquinolin-1-one (1.86 g) as colorless crystals. APCI-Mass m/Z 238/240 (M+H). (2) The above 4-bromo-8-methyl-2H-isoquinolin-1-one was treated in a manner similar to Reference Example 2 to give the target compound as colorless crystals. APCI-Mass m/Z 356/358M+H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH:8]=[CH:7]2.[Br:13]Br>ClCCl>[Br:13][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[C:10](=[O:12])[NH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
CC=1C=CC=C2C=CNC(C12)=O
Name
Quantity
1.26 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CNC(C2=C(C=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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